

Application Notes and Protocols for Sebetralstat in Preclinical Diabetic Retinopathy Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic retinopathy (DR) is a leading cause of vision loss in working-age adults and a major microvascular complication of diabetes mellitus. The pathogenesis of DR is complex, involving chronic hyperglycemia, inflammation, and vascular dysfunction. A key contributor to the vascular permeability and retinal thickening seen in diabetic macular edema (DME), a common manifestation of DR, is the activation of the plasma kallikrein-kinin system (KKS).[1][2] Elevated levels of plasma kallikrein have been found in the vitreous of patients with DME.[1]

Sebetralstat (also known as KVD900) is a potent and selective oral inhibitor of plasma kallikrein.[3][4] While clinically investigated for hereditary angioedema (HAE), its mechanism of action presents a compelling therapeutic rationale for the treatment of diabetic retinopathy. By inhibiting plasma kallikrein, Sebetralstat can potentially reduce the production of bradykinin, a potent vasodilator that increases vascular permeability, thereby mitigating retinal edema and vascular leakage characteristic of DR.

These application notes provide a comprehensive overview of proposed methodologies for evaluating the therapeutic potential of **Sebetralstat** in animal models of diabetic retinopathy.

Signaling Pathway: The Kallikrein-Kinin System in Diabetic Retinopathy

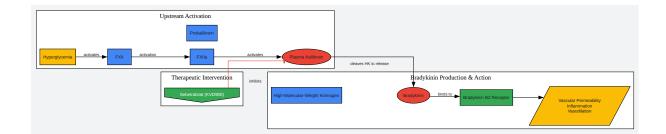


Methodological & Application

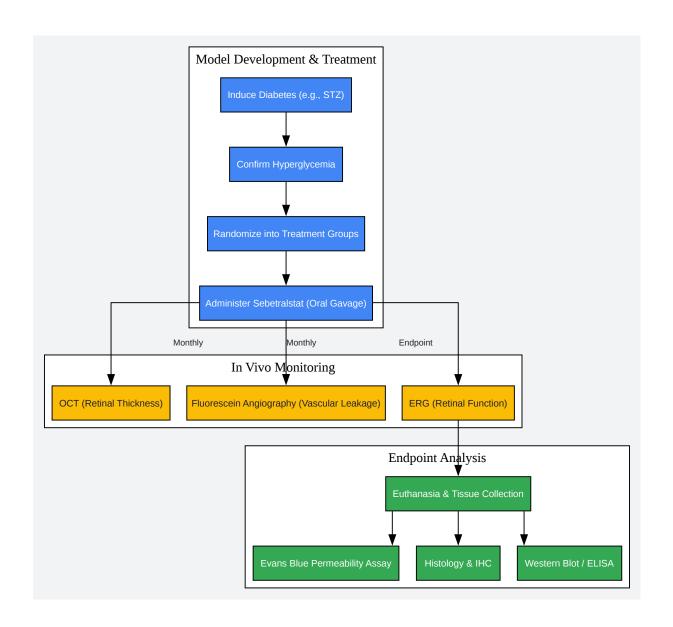
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In diabetic retinopathy, hyperglycemia and other metabolic insults can lead to the activation of the plasma kallikrein-kinin system. Activated Factor XII (FXIIa) converts prekallikrein to active plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HK) to release bradykinin. Bradykinin binds to its B2 receptors on endothelial cells, leading to increased vascular permeability, vasodilation, and inflammation, all of which are hallmark features of diabetic retinopathy. **Sebetralstat** acts as a direct inhibitor of plasma kallikrein, preventing the cleavage of HK and the subsequent release of bradykinin, thereby blocking the downstream pathological effects.









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- To cite this document: BenchChem. [Application Notes and Protocols for Sebetralstat in Preclinical Diabetic Retinopathy Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15073893#application-of-sebetralstat-in-diabetic-retinopathy-animal-models]

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